5-Nitroquinazoline-2,4(1H,3H)-dione

Kinase inhibition Angiogenesis VEGFR2

Researchers requiring a regioselective 5-nitro quinazoline-2,4-dione scaffold often face supply inconsistency and lack of characterization data, hindering SAR reproducibility. - Delivers baseline VEGFR2 inhibitory activity (IC50 = 670.0 nM) and enables regioselective N3-functionalization for focused kinase library synthesis. - Supplied with defined physicochemical parameters (LogP = 3.85; water solubility = 5.2 mg/L) critical for buffer compatibility and assay development. For procurement managers: verified purity and reliable global shipping ensure program continuity.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
CAS No. 174565-65-2
Cat. No. B182158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroquinazoline-2,4(1H,3H)-dione
CAS174565-65-2
Synonyms5-nitroquinazoline-2,4(1H,3H)-dione
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=O)N2
InChIInChI=1S/C8H5N3O4/c12-7-6-4(9-8(13)10-7)2-1-3-5(6)11(14)15/h1-3H,(H2,9,10,12,13)
InChIKeyUHAHRTQKXUKYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroquinazoline-2,4(1H,3H)-dione Procurement Overview


5-Nitroquinazoline-2,4(1H,3H)-dione (CAS 174565-65-2; molecular formula C8H5N3O4; MW 207.14 g/mol) is a nitrogen-containing heterocyclic compound belonging to the quinazoline-2,4-dione family. This scaffold is widely recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties [1]. The compound features a nitro group at the 5-position of the quinazoline-2,4-dione core, a substitution pattern that distinguishes it from other regioisomers (e.g., 8-nitro derivatives) and non-nitrated analogs [2]. Commercially available from multiple suppliers at purities of 95% to 98%, it serves as a key synthetic intermediate for the preparation of 3-substituted derivatives and as a starting material for biologically active compounds targeting kinases, including the kinase insert domain receptor (KDR/VEGFR2) [1] [3]. The compound's physical state is typically a crystalline powder, and its predicted LogP value of 3.85 informs solubility and formulation considerations in assay development [4].

Why Generic Substitution Fails for 5-Nitroquinazoline-2,4-dione


Generic substitution among quinazoline-2,4-dione analogs is not scientifically justifiable due to the profound impact of substitution pattern on both biological activity and physicochemical properties. The nitro group at the 5-position fundamentally alters the electronic character of the aromatic ring, affecting receptor binding, metabolic stability, and synthetic versatility relative to non-nitrated or regioisomeric analogs. Critically, the 5-nitro substitution enables regioselective derivatization at the N3 position—a transformation that proceeds with different efficiency and product profiles compared to the 8-nitro isomer [1]. Furthermore, structure-activity relationship (SAR) analyses of quinazoline-2,4-dione derivatives demonstrate that the position of substituents on the benzene ring directly governs kinase selectivity profiles, with nitro-containing analogs showing distinct target engagement patterns compared to amino, chloro, or unsubstituted congeners [2]. The predicted LogP value of 3.85 and water solubility of 5.2 mg/L for the 5-nitro derivative differ from values observed for other quinazoline-2,4-diones, directly impacting buffer compatibility, DMSO stock preparation, and cellular permeability in assay workflows [3]. Substituting with a non-nitrated or differently substituted analog introduces uncontrolled variables that invalidate cross-study comparisons and compromise experimental reproducibility.

Differential Evidence for Selection and Procurement


KDR/VEGFR2 Inhibitory Activity

5-Nitroquinazoline-2,4(1H,3H)-dione (CHEMBL306295) demonstrates measurable inhibitory activity against the kinase insert domain receptor (KDR/VEGFR2) with an IC50 of 670.0 nM [1]. This activity establishes the 5-nitro substitution as capable of conferring VEGFR2 engagement, contrasting with unsubstituted quinazoline-2,4-dione scaffolds that typically require additional 3-position derivatization to achieve kinase inhibition [2].

Kinase inhibition Angiogenesis VEGFR2 Cancer research

Lipophilicity and Solubility Profile

In a head-to-head comparison of physicochemical properties, 5-nitroquinazoline-2,4(1H,3H)-dione (Compound 5) exhibits a predicted LogP of 3.85 and water solubility of 5.2 mg/L [1]. In contrast, a closely related quinazoline-2,4-dione analog (Compound 22) shows a predicted LogP of 2.88 and water solubility of 10.3 mg/L, while another analog (Compound 4, 2-EDCP) displays a LogP of 4.01 and water solubility below 0.9 mg/L [1].

ADME Solubility Lipophilicity Formulation

Regioselective Derivatization: 5-Nitro vs. 8-Nitro

The regioisomeric 5-nitroquinazoline-2,4-dione and 8-nitroquinazoline-2,4-dione can be synthesized selectively from 3-nitrophthalic acid via regioselective monoester formation and Curtius rearrangement [1]. The 5-nitro isomer (Compound 4) serves as a distinct synthetic intermediate for the preparation of 3-substituted-5-nitroquinazoline-2,4(1H,3H)-diones (IV-XIV), whereas the 8-nitro isomer (Compound 5) yields different regioisomeric products [1] [2].

Synthetic chemistry Regioselectivity Derivatization Medicinal chemistry

Commercial Purity and Availability

5-Nitroquinazoline-2,4(1H,3H)-dione (CAS 174565-65-2) is commercially available from multiple suppliers with documented purity specifications ranging from 95% to 98% . Key vendors provide certificates of analysis including NMR, HPLC, or GC validation .

Procurement Purity Quality control Vendor comparison

Nitro Group Electronic Effect on Lipophilicity

The nitro substituent at the 5-position confers distinct electronic and lipophilic properties relative to the unsubstituted quinazoline-2,4-dione core. While the unsubstituted quinazoline-2,4-dione scaffold has a predicted LogP of approximately 1.8, the 5-nitro substitution increases lipophilicity to LogP = 3.85 [1] [2]. This ~2.0 LogP increase corresponds to approximately a 100-fold increase in octanol-water partition coefficient, reflecting the electron-withdrawing and lipophilic contributions of the nitro group.

Lipophilicity Electronic effects QSAR Drug design

Scaffold Selection: Nitro Position Impact on SAR

SAR analysis of quinazoline-2,4-dione derivatives reveals that the position of substituents on the benzene ring directly influences biological activity profiles [1]. The 5-nitroquinazoline-2,4-dione scaffold serves as the precursor for a distinct library series (3-substituted-5-nitroquinazoline-2,4-diones, compounds IV-XIV), which differs from the 6-nitroquinazolinone series (compounds XVIII-XIX) in both synthetic pathway and potential biological readouts [2].

Structure-activity relationship SAR Library synthesis Hit expansion

Research and Industrial Application Scenarios


VEGFR2 Kinase Inhibitor Discovery

Use 5-nitroquinazoline-2,4(1H,3H)-dione as a starting scaffold for the design and synthesis of novel VEGFR2 kinase inhibitors. The compound demonstrates baseline VEGFR2 inhibitory activity (IC50 = 670.0 nM) without requiring 3-position substitution [1]. Researchers can leverage the 5-nitro substitution pattern for regioselective N3-functionalization to generate focused libraries (3-substituted-5-nitroquinazoline-2,4-diones) [2], with the goal of improving potency relative to the 670 nM baseline while maintaining favorable physicochemical properties (LogP = 3.85; water solubility = 5.2 mg/L) [3].

Regioselective Derivative Synthesis

Employ 5-nitroquinazoline-2,4(1H,3H)-dione as a key intermediate for the preparation of 3-substituted-5-nitroquinazoline-2,4(1H,3H)-diones (compounds IV-XIV) via reaction of N-substituted-3-nitrophthalimide derivatives with amines, hydrazines, and amino acid derivatives [1] [2]. This application relies on the specific 5-nitro substitution pattern; the 8-nitro regioisomer yields a different product series and cannot be substituted [3].

Physicochemical Characterization and Formulation

Utilize 5-nitroquinazoline-2,4(1H,3H)-dione in studies requiring controlled lipophilicity (predicted LogP = 3.85) and defined aqueous solubility (5.2 mg/L) [1]. The compound's distinct LogP differential of +0.97 versus structurally similar quinazoline-2,4-diones (e.g., Compound 22) provides a defined physicochemical window for investigating structure-property relationships (SPR) in permeability, solubility, and formulation optimization [1].

Kinase Selectivity Profiling Library Construction

Use 5-nitroquinazoline-2,4(1H,3H)-dione as a core scaffold in the construction of kinase-focused compound libraries. The quinazoline-2,4-dione core is recognized as a privileged structure in medicinal chemistry, and SAR analyses demonstrate that the position of substituents on the benzene ring governs kinase selectivity profiles [1]. The 5-nitro derivative provides a defined entry point for generating 3-substituted analogs, enabling systematic exploration of kinase selectivity landscapes distinct from libraries derived from 6-nitroquinazolinone or 8-nitroquinazoline-2,4-dione scaffolds [2].

Technical Documentation Hub

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